molecular formula C10H7FN2OS B11439884 1-(3-Fluorophenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one

1-(3-Fluorophenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one

Cat. No.: B11439884
M. Wt: 222.24 g/mol
InChI Key: SQEKPEQIWPRWLK-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core with a fluorophenyl and sulfanylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoroaniline with carbon disulfide and chloroacetyl chloride, followed by cyclization with hydrazine hydrate. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the sulfanylidene group to a thiol group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions often require a catalyst or base.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanylidene group may participate in redox reactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-Fluorophenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one: shares similarities with other pyrazinone derivatives and sulfur-containing heterocycles.

    1-(3-Fluorophenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-thione: A closely related compound with a thione group instead of a sulfanylidene group.

    3-Fluorophenyl derivatives: Compounds with similar fluorophenyl substitution but different core structures.

Uniqueness: The unique combination of a fluorophenyl group and a sulfanylidene group in the pyrazinone core distinguishes this compound from other compounds. This structural arrangement imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H7FN2OS

Molecular Weight

222.24 g/mol

IUPAC Name

4-(3-fluorophenyl)-2-sulfanylidene-1H-pyrazin-3-one

InChI

InChI=1S/C10H7FN2OS/c11-7-2-1-3-8(6-7)13-5-4-12-9(15)10(13)14/h1-6H,(H,12,15)

InChI Key

SQEKPEQIWPRWLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CNC(=S)C2=O

Origin of Product

United States

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